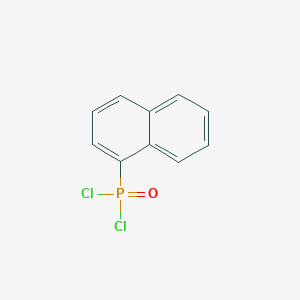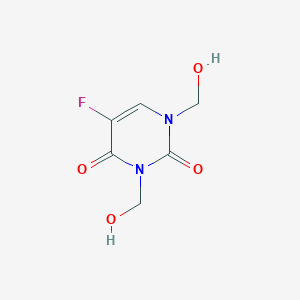
5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their role in nucleic acids like DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the fluorination of a suitable pyrimidine precursor followed by hydroxymethylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the hydroxymethyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield 5-Fluoro-1,3-bis(formyl)pyrimidine-2,4(1H,3H)-dione.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated pyrimidines on cellular processes. Its incorporation into nucleic acids can help researchers understand the role of fluorine in genetic stability and mutation rates.
Medicine
In medicine, derivatives of this compound may have potential as antiviral or anticancer agents. The fluorine atom can enhance the biological activity and stability of the compound, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can be incorporated into nucleic acids, where it may interfere with DNA replication and transcription. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with antiviral properties.
1,3-Bis(hydroxymethyl)uracil: A non-fluorinated analog with similar hydroxymethyl groups.
Uniqueness
5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of fluorine and hydroxymethyl groups on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
74179-14-9 |
|---|---|
Fórmula molecular |
C6H7FN2O4 |
Peso molecular |
190.13 g/mol |
Nombre IUPAC |
5-fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7FN2O4/c7-4-1-8(2-10)6(13)9(3-11)5(4)12/h1,10-11H,2-3H2 |
Clave InChI |
RKLBAAQBRHDGOA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)N(C(=O)N1CO)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
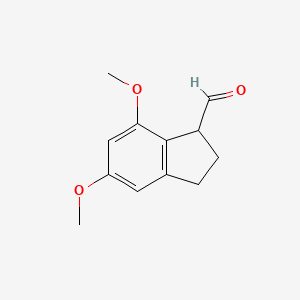
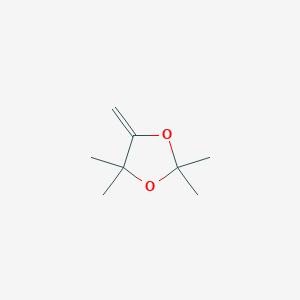
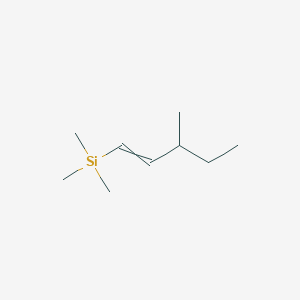
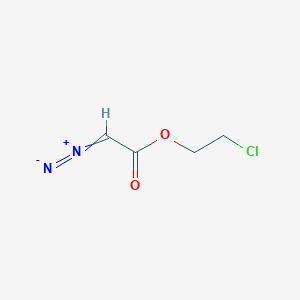
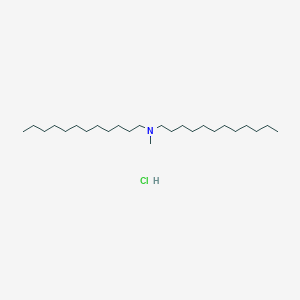
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)


![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
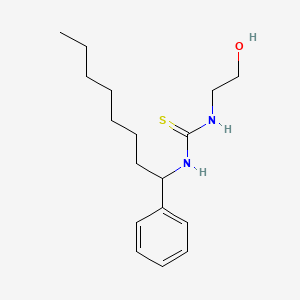

![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
